molecular formula C16H13Cl2N3O2 B11560443 4-Chloro-N-(2-(2-(2-chlorobenzylidene)hydrazino)-2-oxoethyl)benzamide

4-Chloro-N-(2-(2-(2-chlorobenzylidene)hydrazino)-2-oxoethyl)benzamide

Cat. No.: B11560443
M. Wt: 350.2 g/mol
InChI Key: YDXRCBLSZMDHBR-AWQFTUOYSA-N
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Description

The compound 4-Chloro-N-(2-(2-(2-chlorobenzylidene)hydrazino)-2-oxoethyl)benzamide is a benzamide derivative featuring a hydrazino-oxoethyl backbone and dual chloro substituents. Its structure comprises:

  • A 4-chlorobenzamide moiety at the N-terminus.
  • A glycine-derived hydrazine linker (-NH-NH-CO-CH2-).
  • A 2-chlorobenzylidene group at the hydrazine terminus, forming an (E)-hydrazone configuration .

Properties

Molecular Formula

C16H13Cl2N3O2

Molecular Weight

350.2 g/mol

IUPAC Name

4-chloro-N-[2-[(2E)-2-[(2-chlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide

InChI

InChI=1S/C16H13Cl2N3O2/c17-13-7-5-11(6-8-13)16(23)19-10-15(22)21-20-9-12-3-1-2-4-14(12)18/h1-9H,10H2,(H,19,23)(H,21,22)/b20-9+

InChI Key

YDXRCBLSZMDHBR-AWQFTUOYSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)CNC(=O)C2=CC=C(C=C2)Cl)Cl

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)CNC(=O)C2=CC=C(C=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Hydrazide Intermediate Synthesis

The target compound’s synthesis begins with preparing 4-chloro-N-(2-hydrazinyl-2-oxoethyl)benzamide , a critical intermediate. Two validated approaches are documented:

Method A: Direct Aminolysis of 4-Chlorobenzoyl Chloride

  • Reaction Setup :

    • 4-Chlorobenzoyl chloride reacts with ethylenediamine in anhydrous pyridine at 0–5°C under nitrogen atmosphere.

    • Molar Ratio : 1:1.2 (acid chloride:ethylenediamine).

    • Time/Temperature : 12 hours at room temperature.

  • Workup :

    • Evaporate pyridine under reduced pressure.

    • Wash residue with cold water and recrystallize from isopropanol.

    • Yield : 76–82%.

Method B: Hydrazinolysis of Ethyl Esters

  • Esterification :

    • 4-Chlorobenzoic acid is converted to its ethyl ester using ethanol and sulfuric acid.

    • Yield : 85–90%.

  • Hydrazinolysis :

    • React ethyl 4-chlorobenzoate with hydrazine hydrate (80%) in ethanol under reflux for 6 hours.

    • Yield : 70–75%.

Comparative Analysis

ParameterMethod AMethod B
Starting Material4-Chlorobenzoyl chloride4-Chlorobenzoic acid
Reaction Time12 hours8 hours (total)
Yield76–82%70–75%
Purity (HPLC)>98%95–97%

Key Observation : Method A offers higher purity and avoids esterification side reactions (e.g., methoxy byproducts).

Schiff Base Formation with 2-Chlorobenzaldehyde

The hydrazide intermediate undergoes condensation with 2-chlorobenzaldehyde to form the hydrazone linkage.

Method C: Conventional Reflux

  • Conditions :

    • Equimolar hydrazide and aldehyde in ethanol with 2% acetic acid catalyst.

    • Reflux for 6–8 hours.

    • Yield : 60–65%.

  • Workup :

    • Cool reaction mixture, filter precipitate, and recrystallize from ethanol.

Method D: Microwave-Assisted Synthesis

  • Conditions :

    • Irradiate hydrazide and aldehyde in ethanol (300 W, 80°C) for 20 minutes.

    • Yield : 75–80%.

Spectroscopic Validation

  • IR : C=O stretch at 1,655–1,675 cm⁻¹; C=N stretch at 1,610–1,630 cm⁻¹.

  • ¹H NMR :

    • Hydrazone proton (CH=N) at δ 8.2–8.5 ppm.

    • Aromatic protons at δ 7.2–7.5 ppm.

  • MS : Molecular ion peak at m/z 403.4 (M⁺).

Optimization Strategies and Challenges

Solvent Selection

SolventReaction TimeYield (%)Purity (%)
Ethanol8 hours6598
Methanol7 hours6397
Dioxane10 hours5895

Industrial-Scale Considerations

Cost Analysis

ComponentCost (USD/kg)
4-Chlorobenzoyl chloride120
Ethylenediamine90
2-Chlorobenzaldehyde80

Total Raw Material Cost : ~$290/kg (excluding labor and purification).

Green Chemistry Approaches

  • Solvent Recycling : Ethanol recovery reduces waste by 40%.

  • Microwave Scaling : 30% energy savings vs. conventional reflux .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-(2-(2-(2-chlorobenzylidene)hydrazino)-2-oxoethyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield.

Major Products Formed

The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield oxides, while reduction may yield amines. Substitution reactions can result in various substituted derivatives .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 4-Chloro-N-(2-(2-(2-chlorobenzylidene)hydrazino)-2-oxoethyl)benzamide typically involves the condensation of hydrazine derivatives with appropriate aldehydes under controlled conditions. The compound's structure includes a chloro substituent that enhances its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to established antibiotics.

  • Case Study : A study evaluated the compound against Staphylococcus aureus and Escherichia coli, revealing an IC50 value of 10 µM for both strains, indicating potent antibacterial activity .
Microorganism IC50 (µM) Notes
Staphylococcus aureus10Potent antibacterial activity
Escherichia coli10Comparable to standard antibiotics

Anticancer Potential

The compound has shown promise in cancer research, where it was evaluated for cytotoxic effects on various cancer cell lines.

  • Case Study : In vitro assays demonstrated that this compound exhibited selective cytotoxicity towards breast cancer cells while sparing normal cells, with an IC50 value of 15 µM .
Cell Line IC50 (µM) Selectivity
Breast Cancer Cells15Selective against normal cells

Enzyme Inhibition

This compound has been investigated for its ability to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neuropharmacology.

  • Case Study : A study reported that the compound inhibited AChE with an IC50 value of 0.5 µM, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
Enzyme IC50 (µM) Therapeutic Implication
Acetylcholinesterase0.5Potential Alzheimer's treatment

Agricultural Applications

This compound has also been explored for its potential as a pesticide due to its biological activity against plant pathogens.

  • Case Study : Field trials indicated that the compound reduced fungal infections in crops by up to 30%, demonstrating its efficacy as a fungicide .
Pathogen Efficacy (%) Application
Fungal Pathogens30Crop protection

Mechanism of Action

The mechanism of action of 4-Chloro-N-(2-(2-(2-chlorobenzylidene)hydrazino)-2-oxoethyl)benzamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The hydrazino group plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Key structural analogs differ in substituents on the benzylidene and benzamide moieties, significantly altering physicochemical and bioactive profiles:

Compound Name Substituents (Benzylidene/Benzamide) Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound 2-Cl / 4-Cl C₁₆H₁₂Cl₂N₃O₂ 353.20* High lipophilicity, (E)-hydrazone conformation
4-Chloro-N-{2-[(2E)-2-(2,4-dihydroxybenzylidene)hydrazino]-2-oxoethyl}benzamide 2,4-di-OH / 4-Cl C₁₆H₁₄ClN₃O₄ 347.75 Increased polarity due to hydroxyl groups
4-Chloro-N-{2-[(2E)-2-(4-chloro-3-nitrobenzylidene)hydrazino]-2-oxoethyl}benzamide 4-Cl,3-NO₂ / 4-Cl C₁₆H₁₂Cl₂N₄O₄ 395.20 Electron-withdrawing nitro group enhances reactivity
(E)-N-{2-[2-(2-chlorobenzylidene)hydrazin-1-yl]-2-oxoethyl}-4-methyl-benzamide 2-Cl / 4-CH₃ C₁₇H₁₆ClN₃O₂ 347.79 Methyl group reduces steric hindrance vs. chloro
N-(2-(2-(4-chloro-3-nitrobenzylidene)hydrazino)-2-oxoethyl)-2-chlorobenzamide 4-Cl,3-NO₂ / 2-Cl C₁₅H₁₀Cl₂N₄O₄ 393.17 Ortho-chloro substitution may hinder molecular packing

*Calculated based on analogous structures.

Key Observations:
  • Lipophilicity : The target compound’s dual chloro groups increase logP compared to dihydroxy () or methoxy analogs (), favoring passive diffusion across biological membranes.
  • Conformational Stability : Crystallographic data confirm the (E)-hydrazone configuration in analogs, stabilized by intramolecular hydrogen bonding and π-π stacking .
Antimicrobial Activity:
  • Nitro-Substituted Analogs : Compounds like and show enhanced antibacterial potency (MIC ~1.86 µM/mL) due to nitro groups disrupting microbial enzyme function .
  • Hydroxy-Substituted Analogs : Polar groups in improve solubility but reduce membrane penetration, leading to weaker activity.
  • Thiazolidinone Derivatives: Though structurally distinct, thiazolidinone-bearing compounds (e.g., ) demonstrate comparable antimicrobial efficacy, suggesting the hydrazone scaffold’s versatility .
Anticancer Potential:
  • Chloro vs. Methoxy Substitution : The target compound’s chloro groups may enhance DNA intercalation or topoisomerase inhibition compared to methoxy-substituted analogs (e.g., ).
  • QSAR Insights : Topological parameters like Kier’s α shape index (κα₃) and HOMO energy correlate with activity in analogs, implying that the target’s planar hydrazone system may optimize binding to cancer targets .

Crystallographic and Conformational Analysis

  • Crystal Packing : Analogs like crystallize in a triclinic system (space group P1) with intermolecular hydrogen bonds (N–H⋯O, O–H⋯O) and π-π interactions (inter-centroid distance ~3.65 Å) . These features likely stabilize the target compound’s solid-state structure.
  • Hydrazone Geometry : The (E)-configuration is conserved across analogs, critical for maintaining bioactivity by orienting substituents optimally for target engagement .

Biological Activity

4-Chloro-N-(2-(2-(2-chlorobenzylidene)hydrazino)-2-oxoethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse research findings.

Synthesis

The synthesis of this compound typically involves the condensation of 4-chlorobenzoyl chloride with hydrazine derivatives, followed by the introduction of a chlorobenzylidene moiety. The general synthetic pathway can be summarized as follows:

  • Formation of Hydrazone : Reacting 4-chlorobenzoyl chloride with hydrazine in a suitable solvent.
  • Cyclization : Heating the resultant hydrazone with a chlorobenzaldehyde derivative to form the final compound.

Antibacterial Properties

Research has indicated that compounds similar to this compound exhibit significant antibacterial activity against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. In vitro studies reported minimum inhibitory concentrations (MICs) that suggest strong antibacterial potential, making these compounds candidates for further development in antimicrobial therapies .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro assays have shown that it can inhibit the proliferation of cancer cell lines, including those resistant to conventional therapies. For instance, studies on similar benzamide derivatives have demonstrated their ability to induce apoptosis in cancer cells and inhibit key signaling pathways associated with tumor growth .

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cell proliferation and survival, such as histone deacetylases (HDACs), which play a critical role in cancer cell growth and differentiation .
  • DNA Interaction : Similar compounds have shown the ability to intercalate into DNA, disrupting replication and transcription processes, leading to cell death .

Case Studies

Several studies have highlighted the efficacy of benzamide derivatives in clinical and preclinical settings:

  • Study on Antibacterial Efficacy : A study evaluated a series of benzamide derivatives against Salmonella typhimurium, reporting promising results with several compounds demonstrating MIC values below clinically relevant thresholds .
  • Antitumor Activity Investigation : Another research effort focused on evaluating the antiproliferative effects of benzamide derivatives on various cancer cell lines. The results indicated that these compounds could significantly reduce cell viability through apoptosis induction mechanisms .

Data Tables

Activity Type Tested Strains/Cell Lines Results
AntibacterialStaphylococcus aureusMIC = 32 µg/mL
Pseudomonas aeruginosaMIC = 16 µg/mL
AnticancerHepG2 (liver cancer)IC50 = 1.30 µM
MCF7 (breast cancer)IC50 = 0.95 µM

Q & A

Q. Table 1: Comparative Yields Under Different Conditions

SolventCatalystTemperature (°C)Yield (%)Source
DichloromethaneNone2536
ChlorobenzeneLawesson reagent110 (reflux)7
MethanolPd/C6069

Basic: What spectroscopic and crystallographic methods are critical for characterizing this compound?

Answer:

  • 1H/13C NMR : Identify protons and carbons in the hydrazine and benzamide moieties. For example, the hydrazino proton appears at δ 8.2–8.5 ppm .
  • X-ray Crystallography : Resolve the Z-configuration of the hydrazone bond (as seen in analogous structures) .
  • Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS m/z 343.4 [M+H]+ for related compounds) .

Advanced: How can structure-activity relationships (SAR) guide the design of analogs with enhanced antimicrobial activity?

Answer:
Key structural features influencing activity:

  • Chloro Substituents : The 4-chloro group on the benzamide enhances lipophilicity, improving membrane penetration .
  • Hydrazone Linker : The (2-chlorobenzylidene)hydrazino group enables metal chelation, disrupting microbial enzymes .
  • Methodological Approach :
    • Synthesize analogs with varying substituents (e.g., methoxy, trifluoromethyl) and test against Gram-positive/negative bacteria .
    • Use molecular docking to predict interactions with targets like dihydrofolate reductase .

Q. Table 2: Biological Activity of Analogous Compounds

Compound ModificationMIC (µg/mL) E. coliSource
4-Chloro-benzamide12.5
4-Methoxy-benzamide25.0
4-Trifluoromethyl-benzamide6.25

Advanced: How can contradictions in biological activity data be resolved?

Answer:
Discrepancies may arise from:

  • Assay Variability : Standardize protocols (e.g., broth microdilution vs. disk diffusion) .
  • Solubility Issues : Use DMSO at <1% v/v to avoid solvent toxicity .
  • Metallocomplex Formation : Test activity in the presence/absence of metal ions (e.g., VO²⁺), which can alter efficacy .

Advanced: What computational methods predict solvation effects and reactivity?

Answer:

  • DFT Calculations : Model charge distribution and frontier molecular orbitals to identify reactive sites (e.g., hydrazine nitrogen as nucleophile) .
  • Molecular Dynamics (MD) : Simulate solvent interactions in aqueous/DMSO environments to optimize solubility .
  • ADMET Prediction : Use tools like SwissADME to estimate pharmacokinetic properties .

Advanced: How to address low yields in large-scale synthesis?

Answer:

  • Scale-Up Challenges :
    • Replace column chromatography with recrystallization for cost-effective purification .
    • Use flow chemistry to maintain temperature control and reduce side reactions .
  • Byproduct Analysis : Characterize impurities via LC-MS and adjust stoichiometry to suppress their formation .

Advanced: What crystallographic data reveal about the compound’s conformation?

Answer:

  • Single-Crystal Analysis : Confirms the E/Z isomerism of the hydrazone bond. For example, the Z-configuration is stabilized by intramolecular hydrogen bonding (N–H···O=C) .
  • Packing Interactions : π-π stacking between benzamide rings enhances thermal stability .

Q. Key Crystallographic Parameters

ParameterValueSource
Space GroupP 1
R Factor0.043
Bond Length (C=N)1.28 Å

Basic: What safety precautions are required during handling?

Answer:

  • Toxicity : Use fume hoods due to potential respiratory irritation (observed in similar chlorinated benzamides) .
  • Waste Disposal : Neutralize acidic/byproduct streams before disposal .

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